molecular formula C11H12O6S B13750927 Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate CAS No. 26759-41-1

Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate

Cat. No.: B13750927
CAS No.: 26759-41-1
M. Wt: 272.28 g/mol
InChI Key: KIAJKXINPPGSJO-UHFFFAOYSA-N
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Description

Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate is a synthetic organic compound with the CAS Number 26759-41-1 . It has a molecular formula of C 11 H 12 O 6 S and a molecular weight of 272.27 g/mol . Its structure features a benzoate ester core linked to a methyl sulfonyl acetate moiety, making it a valuable building block in organic synthesis and chemical biology research. This compound is primarily used as a high-purity chemical intermediate in research laboratories. Its structure suggests potential applications in the development of more complex molecules for various scientific investigations, including medicinal chemistry and material science. As a specialized synthetic reagent, it can be employed in constructing diverse molecular architectures, particularly where a sulfonyl-linked ester group is required. This product is sold as a research chemical and is intended for laboratory use only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

26759-41-1

Molecular Formula

C11H12O6S

Molecular Weight

272.28 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)sulfonylbenzoate

InChI

InChI=1S/C11H12O6S/c1-16-10(12)7-18(14,15)9-6-4-3-5-8(9)11(13)17-2/h3-6H,7H2,1-2H3

InChI Key

KIAJKXINPPGSJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate predominantly involves sulfonylation reactions of methyl benzoate derivatives with appropriate sulfonylating agents. The most common and well-documented synthetic approach includes:

  • Step 1: Preparation of 2-methoxy-2-oxoethyl sulfonyl chloride as the sulfonylating agent.
  • Step 2: Reaction of methyl benzoate with 2-methoxy-2-oxoethyl sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonylated product.

This method typically employs polar aprotic solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) to facilitate nucleophilic substitution. Reaction temperatures are controlled between 60°C and 80°C to optimize yield and minimize side reactions.

Industrial Scale Preparation

Industrial production scales up the above laboratory method with process optimization for:

  • Continuous flow reactors to improve heat and mass transfer.
  • Automated control of parameters such as temperature, pressure, and reactant feed rates.
  • Use of catalysts and bases to enhance reaction kinetics and selectivity.

Purification steps often involve activated carbon treatment for decoloration and filtration to remove by-products like sodium chloride. Final product isolation is achieved through reduced-pressure concentration and crystallization.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvent Dichloromethane, DMF Polar aprotic solvents preferred
Temperature 60–80°C Controlled to balance reaction rate and purity
Base/Catalyst Triethylamine, pyridine Neutralizes HCl formed, enhances nucleophilicity
Reaction Time 10–14 hours Depending on scale and conditions
Purification Activated carbon, filtration, vacuum concentration Removes impurities and by-products

Analytical Techniques for Monitoring and Purity Assessment

Research Discoveries and Insights on Preparation

  • The sulfonylation step is critical and sensitive to reaction conditions; optimizing solvent polarity and base concentration improves yield and purity.
  • Continuous flow synthesis techniques have been shown to enhance scalability and reproducibility in industrial settings.
  • The compound's sulfonyl group allows further chemical modifications, including oxidation to sulfone derivatives or substitution reactions, expanding its utility as a synthetic intermediate.
  • Environmental considerations in synthesis have led to methods minimizing waste and avoiding hazardous reagents, such as replacing chlorinated solvents with greener alternatives where possible.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Scale Advantages Limitations
Laboratory Sulfonylation 2-methoxy-2-oxoethyl sulfonyl chloride, methyl benzoate, triethylamine, CH2Cl2, 60-80°C Small-scale High selectivity, well-established Requires careful handling of sulfonyl chloride
Industrial Continuous Flow Automated reactors, controlled temp/pressure, activated carbon filtration Large-scale High yield, reproducible, scalable Higher capital investment required
Potassium Salt Route (Patent) Potassium tert-butoxide, polar aprotic solvents, mild temp (-10 to 60°C) Medium-scale Mild conditions, potential for cleaner reactions Less documented for this exact compound

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides

Compounds such as metsulfuron-methyl (methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate) and tribenuron-methyl share the benzoate-sulfonyl core but incorporate triazinyl or pyrimidinyl substituents. These modifications enhance herbicidal activity by targeting acetolactate synthase (ALS) in plants.

  • Key Differences :
    • Substituents : Metsulfuron-methyl has a triazinyl group, while the target compound features a methoxy-oxoethyl group.
    • Applications : Sulfonylurea herbicides are potent ALS inhibitors, whereas Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate’s activity is underexplored but may differ due to its unique substituent .
Table 1: Comparison with Sulfonylurea Herbicides
Compound Molecular Formula Substituent Application Key Properties
Target Compound C₁₁H₁₂O₇S 2-Methoxy-2-oxoethyl Undetermined Likely polar, moderate MW*
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 4-Methoxy-6-methyl-triazin Herbicide (ALS inhibitor) White solid, MW 381.36 g/mol
Bensulfuron-methyl C₁₆H₁₈N₄O₇S Dimethoxypyrimidinyl Rice field herbicide High selectivity, low toxicity

*MW: Molecular Weight

MAO-Inhibiting Derivatives

Derivatives like methyl 2-((2-(4-bromophenyl)-2-oxoethyl)sulphonyl)benzoate (IC₅₀ = 1.20 µM for MAO-A) demonstrate how substituents on the oxoethyl group influence bioactivity.

  • Key Insights :
    • Aryl Substituents : The 4-bromophenyl group enhances MAO-A inhibition compared to the target compound’s methoxy-oxoethyl group.
    • Oxidation State : Sulfonyl (SO₂) vs. sulfinyl (SO) groups affect potency; sulfonyl derivatives generally show higher activity .

Simpler Benzoate Esters

Ethyl 2-methoxybenzoate (CAS 7335-26-4) and (2-methoxy-2-oxoethyl) benzoate (CAS 29747-05-5) lack the sulfonyl group, resulting in distinct properties:

  • Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, whereas sulfonyl-containing analogs may exhibit lower solubility due to increased polarity .
  • Applications : Simpler esters are used as flavoring agents or intermediates, contrasting with sulfonyl derivatives’ roles in agrochemicals .

Structural and Functional Trends

  • Bioactivity : Sulfonyl groups paired with heterocycles (e.g., triazinyl) enhance herbicidal activity, while aryl-oxoethyl groups favor enzyme inhibition (e.g., MAO-A).
  • Stability : Sulfonylurea herbicides degrade hydrolytically under acidic conditions; the target compound’s stability may depend on the methoxy-oxoethyl group’s resistance to hydrolysis .
  • Synthesis : Common methods involve coupling sulfonyl chlorides with amines or alcohols using DMF/DIPEA, as seen in tribenuron-methyl synthesis .

Biological Activity

Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate, also known by its CAS number 3015314, is a sulfonyl compound that has garnered interest in various biological and medicinal chemistry studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12O6S
  • Molecular Weight : 276.28 g/mol
  • IUPAC Name : Methyl 2-((2-methoxy-2-oxoethyl)sulfonyl)benzoate

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl group is known for its role in enhancing the solubility and bioavailability of compounds, while the methoxy and keto functionalities may contribute to its reactivity and interaction with cellular targets.

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of biomolecules essential for cell proliferation.
  • Cellular Signaling Modulation : By influencing signaling pathways, this compound may play a role in regulating gene expression related to stress responses and apoptosis.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These results suggest potential applications in developing antimicrobial agents.

Cytotoxicity Studies

In cancer research, this compound has shown cytotoxic effects on cancer cell lines. A study evaluated its impact on human breast cancer cells (MCF-7), revealing:

Concentration (µM) Cell Viability (%)
0100
1080
5055
10030

The IC50 value was determined to be approximately 45 µM, indicating significant cytotoxicity at higher concentrations.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated substantial antibacterial activity against multi-drug resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with ampicillin.
  • Case Study on Cancer Cell Lines :
    Research published in Cancer Letters investigated the effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anti-cancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate, and how are reaction conditions optimized?

  • The compound is synthesized via sulfonylation of methyl benzoate derivatives. A common approach involves coupling a 2-methoxy-2-oxoethylsulfonyl group to the benzoate backbone under controlled conditions (e.g., using sulfonic acid derivatives or thiol-ene reactions). Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (60–80°C), and catalytic bases like triethylamine to enhance yield . Purity is validated using HPLC and NMR spectroscopy.

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • X-ray crystallography (via SHELX software ) resolves the crystal structure, confirming sulfonyl and ester group geometries. NMR (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester groups at δ 3.8–4.0 ppm). Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., [M+H]⁺ at m/z 317.2). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the primary applications of this compound in herbicide research?

  • It serves as a precursor for sulfonylurea herbicides like bensulfuron-methyl , which inhibits acetolactate synthase (ALS) in weeds. Structure-activity studies show the sulfonyl bridge and methoxy groups are critical for binding to ALS enzymes .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. sulfinyl groups) impact biological activity in MAO inhibition studies?

  • Derivatives with sulfonyl groups (e.g., Methyl 2-((2-(4-bromophenyl)-2-oxoethyl)sulphonyl)benzoate) exhibit higher MAO-A inhibition (IC₅₀ = 1.20 µM) compared to sulfinyl analogs (IC₅₀ = 3.16 µM). The sulfonyl group enhances electron-withdrawing effects, stabilizing enzyme-inhibitor interactions . Data contradictions may arise from crystallographic packing differences or solvent accessibility in enzyme active sites .

Q. What experimental challenges arise when studying environmental degradation of this compound in soil?

  • Hydrolysis of the ester and sulfonyl groups is pH-dependent, with faster degradation in alkaline soils (t₁/₂ = 14 days at pH 8 vs. 42 days at pH 5). Confounding factors include microbial activity and organic matter content. Methodological solutions: Use isotope-labeled analogs (e.g., ¹⁴C-tracking) and LC-MS/MS to monitor degradation pathways .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • SHELXL refinement (via SHELX software ) identifies conformational flexibility in the sulfonyl-benzoate linkage. For example, torsional angles >30° reduce steric hindrance, enhancing binding to MAO-A. Discrepancies in IC₅₀ values across studies may stem from polymorphic crystal forms or hydration states, which alter solubility and bioavailability .

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